molecular formula C19H17FN2OS B6061407 N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide

N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide

Cat. No. B6061407
M. Wt: 340.4 g/mol
InChI Key: ZSDCQCKZQFMUKU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide, also known as QL-XII-47, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been shown to inhibit the activity of HDACs and PTPs by binding to the active site of these enzymes. This leads to alterations in gene expression and cell signaling, which can ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been shown to have anti-inflammatory effects in animal models of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide is its specificity for HDACs and PTPs, which may make it a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, its cytotoxic effects on normal cells may limit its potential use as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide. One possible direction is the development of more potent analogs of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide that have improved specificity and lower toxicity. Another direction is the investigation of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide as a potential treatment for other diseases such as neurodegenerative disorders and viral infections. Finally, the development of new methods for the synthesis of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide and its analogs may also be an area of future research.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to inhibit the activity of HDACs and PTPs makes it a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-quinolinethiol, which is then reacted with 2-fluorobenzoyl chloride to obtain N-(2-fluorophenyl)-2-(2-quinolinylthio)acetamide. This intermediate compound is then reacted with butanoyl chloride in the presence of triethylamine to obtain the final product, N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide.

Scientific Research Applications

N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been studied for its potential applications as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases such as cancer, while PTPs are involved in cell signaling and have been linked to autoimmune disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-2-17(19(23)22-16-10-6-4-8-14(16)20)24-18-12-11-13-7-3-5-9-15(13)21-18/h3-12,17H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDCQCKZQFMUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide

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